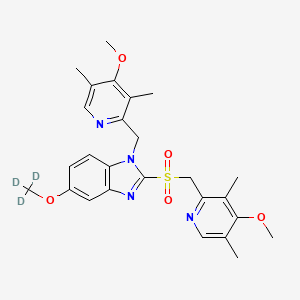
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: is a deuterated derivative of Omeprazole, a well-known proton pump inhibitor used primarily in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. The deuterated form is often used in research to study the pharmacokinetics and metabolic pathways of the parent compound due to its enhanced stability and altered metabolic profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyridine derivative, .
Formation of the Sulfone Group: The sulfone group is introduced via oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Final Coupling: The final step involves coupling the deuterated pyridine derivative with the sulfone group under controlled conditions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes and ensure consistent quality.
Purification Steps: Including crystallization, distillation, and chromatography to achieve the desired purity.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
化学反应分析
Types of Reactions
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: undergoes several types of chemical reactions:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.
Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Further oxidized sulfones or sulfoxides.
Reduction Products: Corresponding sulfides.
Substitution Products: Various substituted pyridine derivatives.
科学研究应用
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: has several scientific research applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Omeprazole.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Biological Research: Employed in studies related to enzyme inhibition and receptor binding.
作用机制
The mechanism of action of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone is similar to that of Omeprazole. It inhibits the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces gastric acid secretion, providing relief from acid-related disorders. The deuterated form may exhibit slightly different pharmacokinetics, leading to prolonged action or altered metabolism.
相似化合物的比较
Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: The S-enantiomer of Omeprazole, with improved pharmacokinetic properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: Known for its stability in acidic conditions and longer duration of action.
Uniqueness
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and potential therapeutic applications.
属性
IUPAC Name |
1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-5-(trideuteriomethoxy)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O5S/c1-15-11-27-21(17(3)24(15)34-6)13-30-23-9-8-19(33-5)10-20(23)29-26(30)36(31,32)14-22-18(4)25(35-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3/i5D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIYXRXEEIZGOI-VPYROQPTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)N=C2S(=O)(=O)CC4=NC=C(C(=C4C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N(C(=N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C)CC4=NC=C(C(=C4C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


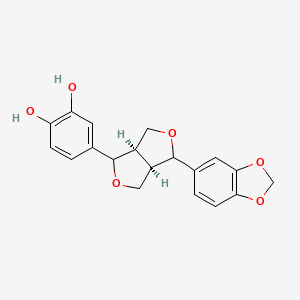
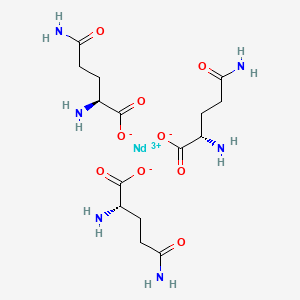
![3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one](/img/structure/B585984.png)
![pyrido[4,3-e][1,2,4]triazin-8(7H)-one](/img/structure/B585986.png)
![8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride](/img/structure/B585988.png)
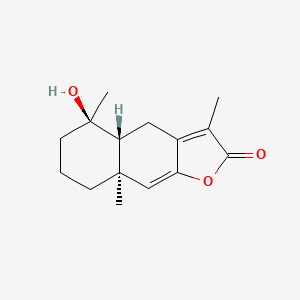
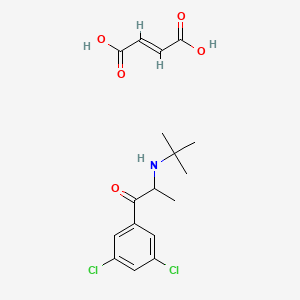
![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine](/img/structure/B585993.png)
